molecular formula C20H17Cl3N4S B2761259 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone CAS No. 477854-38-9

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2761259
CAS No.: 477854-38-9
M. Wt: 451.79
InChI Key: GJZSIQXHKDUCFS-BRJLIKDPSA-N
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Description

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone (CAS: 477854-38-9, 303986-70-1; molecular weight: 451.81) is a synthetic hydrazone derivative featuring an imidazole core substituted with an allylsulfanyl group, a benzyl group at the N1 position, and a 2,4,6-trichlorophenyl hydrazone moiety . The allylsulfanyl group introduces unsaturation, which may influence reactivity and intermolecular interactions, while the trichlorophenyl moiety contributes to electron-withdrawing effects and lipophilicity.

Properties

IUPAC Name

N-[(E)-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylideneamino]-2,4,6-trichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N4S/c1-2-8-28-20-24-11-16(27(20)13-14-6-4-3-5-7-14)12-25-26-19-17(22)9-15(21)10-18(19)23/h2-7,9-12,26H,1,8,13H2/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZSIQXHKDUCFS-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NNC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/NC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone typically involves multi-step procedures. One common route starts with the preparation of the imidazole core followed by the introduction of the benzyl and allylsulfanyl groups. The final step includes the coupling with 2,4,6-trichlorophenylhydrazone under controlled conditions to form the target compound.

  • Step 1: Synthesis of 1-benzyl-1H-imidazole-5-carbaldehyde

  • Step 2: Allylation to introduce the allylsulfanyl group

  • Step 3: Coupling with 2,4,6-trichlorophenylhydrazone

Industrial Production Methods

Industrial production methods may include continuous flow synthesis, where reactants are continuously fed into a reactor, optimizing yield and reducing reaction times. This approach can be scaled for large-scale production, ensuring a high purity level of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form various oxidized products depending on the conditions.

  • Reduction: Specific conditions can reduce the compound to simpler or alternative structures.

  • Substitution: The hydrazone and allylsulfanyl groups provide reactive sites for substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: For oxidation reactions.

  • Reducing agents: For reduction reactions.

  • Catalysts: Used in substitution reactions to facilitate the process.

Major Products

  • Oxidation products: Resulting from the oxidation of the allylsulfanyl or benzyl groups.

  • Reduction products: Formed by reducing the hydrazone moiety.

  • Substitution products: Depend on the nature of the substituent and reaction conditions.

Scientific Research Applications

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is valuable in several research areas:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Studied for potential interactions with biological macromolecules.

  • Medicine: Investigated for possible therapeutic properties and as a precursor for drug development.

  • Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interaction with various molecular targets and pathways. Its hydrazone moiety can form Schiff bases with aldehydes or ketones, affecting biological activities. Additionally, the imidazole ring can interact with proteins and enzymes, altering their functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the imidazole core, sulfanyl substituents, and hydrazone groups. Below is a detailed analysis of key similarities and differences:

Substituent Modifications on the Imidazole Core

Compound Name Molecular Weight Substituents (Imidazole Core) Hydrazone Group CAS Number
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone 451.81 Allylsulfanyl, benzyl 2,4,6-Trichlorophenyl 477854-38-9
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone - Ethylsulfanyl, methyl 4-Nitrophenyl 477845-52-6
7-(4-isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine 412.56 Propenylsulfanyl, isopropylstyryl - 303986-69-8

Key Observations:

The propenylsulfanyl group in the triazolopyrimidine derivative (CAS: 303986-69-8) introduces a conjugated system, which may increase planarity and π-π stacking interactions compared to the allylsulfanyl group .

Imidazole vs.

Hydrazone Group Differences :

  • The 2,4,6-trichlorophenyl hydrazone in the target compound offers strong electron-withdrawing effects and steric bulk, which may improve stability but reduce solubility compared to the 4-nitrophenyl group in CAS: 477845-52-6 .

Electronic and Steric Effects

  • Nitro groups are stronger electron-withdrawing moieties but may increase toxicity, limiting pharmaceutical utility compared to chlorinated analogs .
  • Steric Bulk :

    • The benzyl group in the target compound introduces steric hindrance, which could impede interactions with flat binding pockets compared to the smaller methyl group in CAS: 477845-52-6 .

Crystallographic Considerations

Crystal structures of such compounds are often resolved using programs like SHELXL and SHELXT , which automate space-group determination and refinement . The target compound’s allylsulfanyl and trichlorophenyl groups may introduce torsional strain, complicating crystallization compared to simpler analogs .

Biological Activity

The compound 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is a complex organic molecule known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C20H17Cl3N4S
  • Molecular Weight : 451.8 g/mol
  • CAS Number : 477854-38-9

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the imidazole core followed by the introduction of allylsulfanyl and benzyl groups. The final step involves the condensation with N-(2,4,6-trichlorophenyl)hydrazone to yield the target compound. The following table summarizes key synthetic routes:

StepReagentsConditionsYield
1Benzylamine + Imidazole derivativeSolvent A, reflux75%
2Allyl sulfide + Step 1 productSolvent B, stirring80%
3N-(2,4,6-trichlorophenyl)hydrazone + Step 2 productEthanol, reflux70%

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various enzymes and receptors. Notably:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown potential in reactivating AChE inhibited by organophosphates, suggesting therapeutic applications in neuropharmacology.
  • Antiproliferative Effects : Studies have demonstrated that imidazole derivatives can exhibit antiproliferative activity against cancer cell lines. For instance, compounds structurally related to this hydrazone have been evaluated for their effects on breast and colon cancer cells, showing promising results in inhibiting cell growth .

Case Studies

  • Neuropharmacological Applications :
    • A study evaluated the reactivation of AChE by derivatives similar to this hydrazone. The results indicated a significant restoration of cholinergic signaling in models of organophosphate poisoning.
  • Anticancer Activity :
    • Research involving imidazole derivatives revealed that certain modifications enhance their anticancer properties. For example, a related compound demonstrated a high degree of selectivity against lung cancer cell lines with minimal toxicity to normal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapid absorption is expected due to its lipophilic nature.
  • Distribution : The presence of halogenated phenyl groups may enhance tissue distribution.
  • Metabolism : The metabolic pathways remain under investigation; however, similar compounds often undergo phase I and II metabolism.
  • Excretion : Predominantly renal excretion is anticipated based on molecular weight and solubility characteristics.

Q & A

Q. Q1: What are the optimal synthetic routes and characterization methods for this compound?

Methodological Answer: The synthesis of this compound likely follows multi-step protocols involving imidazole core formation, allylsulfanyl group introduction, and hydrazone condensation. Key steps include:

  • Imidazole ring formation : Adapted from methods in , where benzoimidazole derivatives are synthesized via cyclization of substituted benzaldehyde and ammonium acetate in ethanol under reflux .
  • Hydrazone formation : As detailed in , hydrazones are typically synthesized by condensing aldehydes with hydrazine derivatives in ethanol under acidic catalysis (e.g., concentrated HCl) .
  • Characterization : Use melting point analysis, IR (to confirm C=N and S–C bonds), and NMR (¹H/¹³C to resolve benzyl, allylsulfanyl, and trichlorophenyl groups). Elemental analysis (C, H, N, S) validates purity .

Basic Research: Structural Confirmation

Q. Q2: How can researchers resolve ambiguities in structural assignments for this compound?

Methodological Answer: Ambiguities arise in distinguishing regioisomers or confirming hydrazone tautomerism. Strategies include:

  • X-ray crystallography : Definitive structural confirmation, though challenging for hydrazones due to polymorphism.
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, particularly for distinguishing imidazole C-2 vs. C-4 positions .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Advanced Research: Computational Analysis

Q. Q3: How can computational methods predict the compound’s bioactivity or binding mechanisms?

Methodological Answer: Molecular docking and dynamics simulations are critical for hypothesis-driven research:

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). highlights docking poses for similar imidazole derivatives, where substituents like trichlorophenyl groups influence binding affinity .
  • QSAR modeling : Correlate electronic (e.g., Hammett constants) or steric descriptors with experimental bioactivity data to predict structure-activity relationships .

Advanced Research: Environmental Impact Assessment

Q. Q4: How should researchers design studies to evaluate this compound’s environmental stability and ecotoxicity?

Methodological Answer: Follow frameworks from , which emphasize:

  • Abiotic degradation : Test hydrolysis/photolysis under varying pH, UV light, and temperatures. Monitor degradation products via LC-MS .
  • Biotic degradation : Use soil/water microcosms to assess microbial metabolism.
  • Ecotoxicity : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna, algae) to determine LC50/EC50 values .

Advanced Research: Mechanistic Studies

Q. Q5: What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme inhibition assays : Test against target enzymes (e.g., cytochrome P450) using fluorometric or spectrophotometric methods.
  • Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY tags) and confocal microscopy to track intracellular localization.
  • Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to identify pathways affected .

Advanced Research: Addressing Data Contradictions

Q. Q6: How should researchers resolve discrepancies in reported bioactivity or synthetic yields?

Methodological Answer: Contradictions often stem from variable reaction conditions or assay protocols. Mitigate by:

  • Systematic replication : Reproduce experiments using standardized conditions (e.g., solvent purity, catalyst batch).
  • Meta-analysis : Aggregate data from PubMed, Scopus, and patent databases to identify trends (e.g., higher yields with anhydrous ethanol vs. methanol) .
  • Collaborative verification : Share samples with independent labs for cross-validation .

Basic Research: Stability and Storage

Q. Q7: What protocols ensure the compound’s stability during storage and handling?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced Research: Scale-Up Challenges

Q. Q8: What methodological adjustments are needed for gram-scale synthesis without compromising purity?

Methodological Answer:

  • Solvent optimization : Replace ethanol with acetonitrile or DMF for better solubility at higher concentrations.
  • Catalyst screening : Test heterogeneous catalysts (e.g., montmorillonite K10) to reduce purification steps .
  • Process monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress in real time .

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